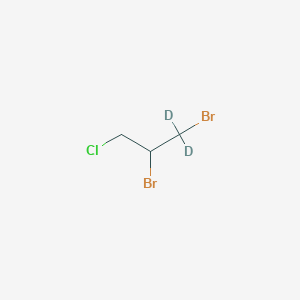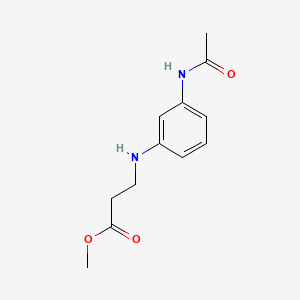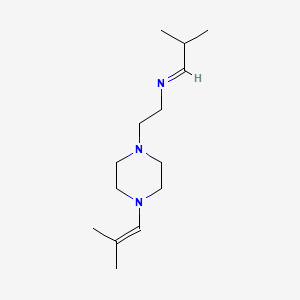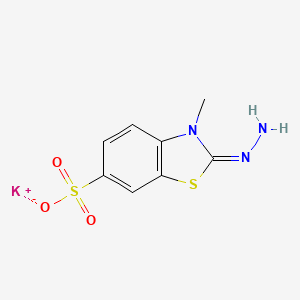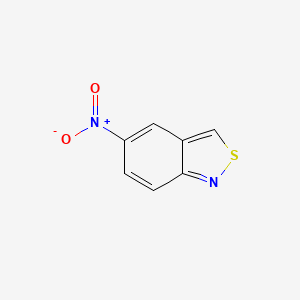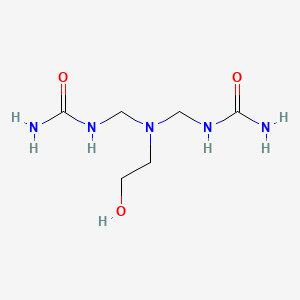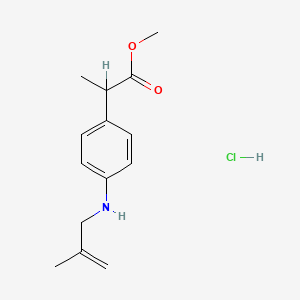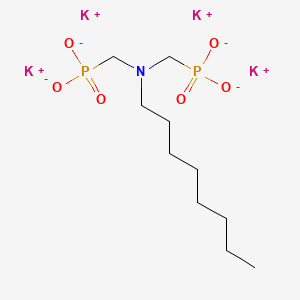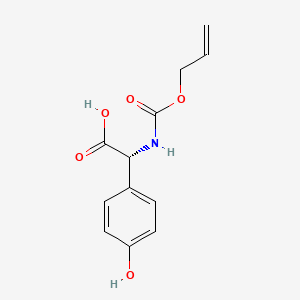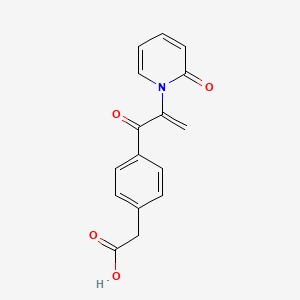
3-Pyridinecarboxylic acid, 1-methyl-2-((phenylmethyl)amino)ethyl ester, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridinecarboxylic acid, 1-methyl-2-((phenylmethyl)amino)ethyl ester, dihydrochloride is a complex organic compound with a unique structure that combines a pyridine ring with a carboxylic acid group, an ester linkage, and an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 1-methyl-2-((phenylmethyl)amino)ethyl ester, dihydrochloride typically involves multiple steps, starting with the preparation of the pyridinecarboxylic acid derivative. The esterification of the carboxylic acid group is achieved using appropriate alcohols under acidic conditions. The introduction of the amine group is carried out through nucleophilic substitution reactions, often using benzylamine or similar reagents. The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction environments, and efficient purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Pyridinecarboxylic acid, 1-methyl-2-((phenylmethyl)amino)ethyl ester, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amine group to a primary amine.
Substitution: Nucleophilic substitution reactions can replace the ester or amine groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other strong bases facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinecarboxylic acid derivatives, while reduction can produce alcohols or primary amines.
Wissenschaftliche Forschungsanwendungen
3-Pyridinecarboxylic acid, 1-methyl-2-((phenylmethyl)amino)ethyl ester, dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Pyridinecarboxylic acid, 1-methyl-2-((phenylmethyl)amino)ethyl ester, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nicotinic acid (3-Pyridinecarboxylic acid): Shares the pyridinecarboxylic acid structure but lacks the ester and amine groups.
Isonicotinic acid (4-Pyridinecarboxylic acid): Similar structure with the carboxylic acid group in a different position.
Picolinic acid (2-Pyridinecarboxylic acid): Another isomer with the carboxylic acid group in the 2-position.
Uniqueness
3-Pyridinecarboxylic acid, 1-methyl-2-((phenylmethyl)amino)ethyl ester, dihydrochloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research applications.
Eigenschaften
CAS-Nummer |
89054-82-0 |
|---|---|
Molekularformel |
C16H20Cl2N2O2 |
Molekulargewicht |
343.2 g/mol |
IUPAC-Name |
1-(benzylamino)propan-2-yl pyridine-3-carboxylate;dihydrochloride |
InChI |
InChI=1S/C16H18N2O2.2ClH/c1-13(10-18-11-14-6-3-2-4-7-14)20-16(19)15-8-5-9-17-12-15;;/h2-9,12-13,18H,10-11H2,1H3;2*1H |
InChI-Schlüssel |
TWYLDNMOPZUPOE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CNCC1=CC=CC=C1)OC(=O)C2=CN=CC=C2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


